

Encaleret: A Targeted Approach to Normalizing Urine Calcium in Hypoparathyroidism

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A Comparative Guide for Researchers and Drug Development Professionals

Encaleret is an investigational, orally administered small molecule that acts as a negative allosteric modulator of the calcium-sensing receptor (CaSR).[1] It represents a targeted therapeutic strategy for disorders of calcium homeostasis, particularly Autosomal Dominant Hypocalcemia Type 1 (ADH1), a genetic form of hypoparathyroidism.[2][3] This guide provides a comparative analysis of **Encaleret** against standard-of-care treatments, supported by clinical trial data and detailed experimental protocols, to validate its efficacy in normalizing urine calcium.

Mechanism of Action: Restoring Calcium Homeostasis

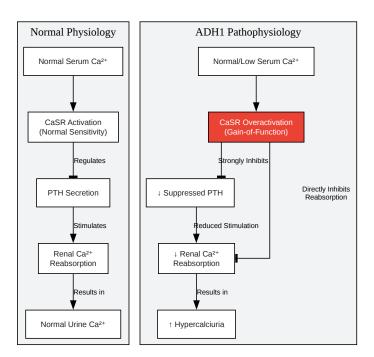
In a healthy individual, the CaSR, located primarily on parathyroid glands and in the kidneys, acts as a "calciostat" to maintain calcium balance. In ADH1, gain-of-function mutations in the CASR gene make the receptor overly sensitive to extracellular calcium. This leads the body to incorrectly perceive normal blood calcium levels as high, resulting in two primary issues:

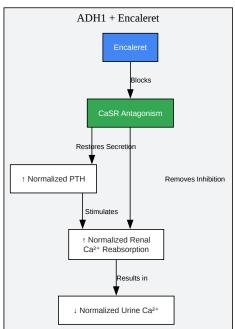
- Suppressed Parathyroid Hormone (PTH) Secretion: The parathyroid glands reduce or stop releasing PTH.
- Increased Renal Calcium Excretion: The kidneys are signaled to excrete excess calcium into the urine, a condition known as hypercalciuria.



The combination of low PTH and hypercalciuria leads to hypocalcemia (low blood calcium) and an increased risk of kidney stones and chronic kidney disease.

Encaleret works by selectively antagonizing, or blocking, this overactive CaSR. This action decreases the receptor's sensitivity to calcium, signaling the parathyroid gland to resume PTH secretion and increasing calcium reabsorption in the kidneys. This dual effect aims to normalize both blood and urine calcium levels, addressing the underlying pathophysiology of the disease.





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Caption: Encaleret's mechanism of action in ADH1.



Comparison with Alternative Treatments

The conventional therapy for hypoparathyroidism aims to manage hypocalcemia but often fails to address the concurrent hypercalciuria.

Treatment	Mechanism of Action	Advantages	Disadvantages
Encaleret	CaSR negative allosteric modulator. Increases endogenous PTH and renal calcium reabsorption.	Targets the underlying pathophysiology. Normalizes both blood and urine calcium. Oral administration.	Investigational status. Long-term safety data is still being collected.
Calcium & Active Vitamin D (e.g., Calcitriol)	Increases intestinal absorption of calcium to raise serum calcium levels.	Effective at raising serum calcium and alleviating symptoms of hypocalcemia. Widely available.	Does not address low PTH. Worsens hypercalciuria, increasing the risk of nephrocalcinosis and kidney stones. Requires large and frequent doses.
Thiazide Diuretics (e.g., Hydrochlorothiazide)	Promotes calcium reabsorption in the distal renal tubule, reducing urinary calcium excretion.	Can reduce hypercalciuria.	Does not address the primary cause (low PTH). Efficacy can be insufficient; many patients remain hypercalciuric. Potential side effects include hypokalemia and hypomagnesemia.

Supporting Experimental Data





Clinical studies have demonstrated **Encaleret**'s ability to rapidly and sustainably normalize key mineral parameters.

Table 1: Efficacy in Autosomal Dominant Hypocalcemia Type 1 (ADH1)

Data from a Phase 2b, open-label study involving 13 adults with ADH1.

Parameter	Baseline (Mean ± SD)	Period 2, Day 5 (Mean ± SD)	Period 3, Week 24 (Mean ± SD)	Normal Range
Blood Corrected Calcium (mg/dL)	7.1 ± 0.4	8.6 ± 0.7 (p<0.01)	9.0 ± 0.6 (p<0.01)	8.4 - 10.2
24-hour Urine Calcium (mg/24h)	395 ± 216	179 ± 108 (p<0.01)	189 ± 72 (p<0.01)	<250 - 300
Parathyroid Hormone (pg/mL)	6.3 ± 7.8	40.5 ± 37.5 (p<0.01)	31.3 ± 20.8 (p<0.01)	10 - 65
Phosphate (mg/dL)	4.5 ± 1.1	3.2 ± 0.7 (p<0.01)	3.5 ± 0.6 (p<0.01)	2.3 - 4.7

Data presented

as mean ± SD.

P-values are in

comparison to

baseline.

Table 2: Efficacy in Post-Surgical Hypoparathyroidism

Data from a Phase 2 proof-of-concept study in 10 participants.



Parameter	Baseline (on Conventional Therapy)	Day 5 (on Encaleret)
Patients with Normal Blood & Urine Calcium	0%	80%
Mean Blood Calcium (mg/dL)	8.5	9.1
Mean 24-hour Urine Calcium (mg/day)	388	158
Within five days of treatment, 80% of participants achieved normal blood and urine calcium levels.		

Experimental Protocols and Workflows Phase 2b Study in ADH1 (NCT04581629)

- Study Design: An open-label, dose-ranging study consisting of three periods: two 5-day inpatient dose-ranging periods followed by a 24-week outpatient period.
- Participant Population: 13 adults with a confirmed diagnosis of ADH1 resulting from nine different CASR variants.
- Methodology:
 - Washout: Conventional therapy, including oral calcium and active vitamin D supplements,
 was discontinued before starting Encaleret.
 - Dose Administration: Encaleret was administered orally twice daily.
 - Dose Titration: Doses were individually adjusted during the inpatient periods to achieve and maintain normal blood calcium levels. The effective dose range was wide (5 to 190 mg twice daily) but remained stable for individual patients.
 - Data Collection: Frequent blood and 24-hour urine samples were collected to measure levels of calcium, PTH, phosphate, and other minerals.

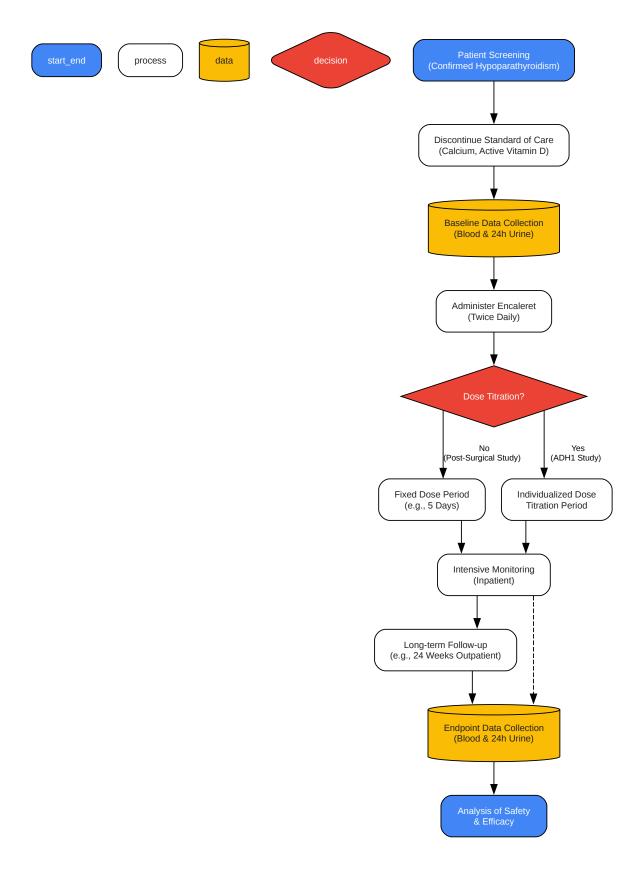


• Primary Endpoints: The study evaluated the normalization of blood and urine calcium levels and the safety and tolerability of **Encaleret**. No serious adverse events were reported.

Phase 2 Study in Post-Surgical Hypoparathyroidism

- Study Design: A proof-of-concept, open-label study.
- Participant Population: 10 adults with hypoparathyroidism resulting from surgery.
- Methodology:
 - Washout: Calcitriol was stopped one day before the first dose of Encaleret.
 - Dose Administration: Participants received a fixed dose of Encaleret (162 mg) twice daily for up to five days.
 - Data Collection: Blood and 24-hour urine calcium levels were measured at baseline and throughout the 5-day treatment period.
- Primary Endpoints: The primary outcome was the proportion of participants achieving concomitant normalization of blood and 24-hour urine calcium.





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Caption: Generalized workflow for **Encaleret** clinical trials.



Conclusion

Encaleret presents a promising, molecularly targeted approach for managing conditions like ADH1 and other forms of hypoparathyroidism. By antagonizing the overactive CaSR, it addresses the core pathophysiology, leading to the normalization of PTH, blood calcium, and, critically, urine calcium. Experimental data from Phase 2 trials show a significant advantage over conventional therapies, which often exacerbate hypercalciuria. The ability of **Encaleret** to restore mineral homeostasis without causing hypercalciuria validates its potential as a first-inclass treatment. The ongoing Phase 3 CALIBRATE study (NCT05680818) will provide further data on its long-term safety and efficacy.

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